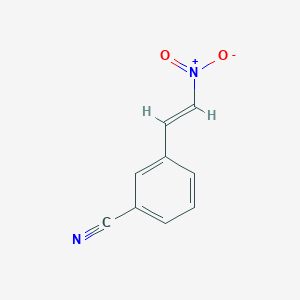

3-(2-Nitrovinyl)benzonitrile

説明

Contextualizing Nitroalkenes as Versatile Synthetic Intermediates

Conjugated nitroalkenes, characterized by a nitro group attached to a carbon-carbon double bond, are highly valuable intermediates in organic synthesis. acs.orgsci-rad.com Their utility stems from the strong electron-withdrawing nature of the nitro group, which makes the double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles. sci-rad.com This high reactivity allows them to participate in numerous chemical reactions. rsc.org

Nitroalkenes are excellent Michael acceptors, readily undergoing conjugate addition reactions with carbon and heteroatom nucleophiles. researchgate.net This reactivity is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, the nitroalkene moiety is a versatile participant in various cycloaddition reactions, including [3+2] and Diels-Alder reactions, which are fundamental for constructing five- and six-membered ring systems. sci-rad.comrsc.org The ability of nitroalkenes to engage in multicomponent and cascade reactions further highlights their efficiency as synthetic precursors. rsc.orgresearchgate.net

The nitro group itself is a flexible functional group that can be transformed into a variety of other functionalities, such as amines, oximes, nitriles, or carbonyls. sci-rad.com This synthetic flexibility expands the scope of nitroalkenes, allowing for the introduction of nitrogen and other functional groups into target molecules. rsc.org Their high reactivity and the transformational potential of the nitro group have established nitroalkenes as indispensable building blocks in the synthesis of heterocyclic compounds, natural products, and other complex organic scaffolds. rsc.orgresearchgate.net

Overview of Benzonitrile (B105546) Scaffolds in Chemical Transformations

The benzonitrile scaffold, a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a prevalent structural motif in many areas of chemistry, particularly in medicinal chemistry. vulcanchem.commdpi.comrsc.org The nitrile group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This feature makes the benzonitrile unit a valuable component for fine-tuning the chemical and biological properties of a molecule. vulcanchem.com

In medicinal chemistry, the benzonitrile moiety is often incorporated into drug candidates to enhance interactions with biological targets. vulcanchem.com The nitrile group can act as a hydrogen bond acceptor, a key interaction in molecular recognition at enzyme active sites or receptors. manchester.ac.uk For instance, benzonitrile derivatives have been investigated as potent inhibitors for various enzymes. manchester.ac.uk The discovery of new therapeutic agents often involves using scaffolds that are not based on common benzenoid and heteroaromatic ring systems, yet the benzonitrile framework remains a critical component in designing molecules with specific biological activities. rsc.org

From a synthetic perspective, the nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. This chemical versatility allows for late-stage functionalization in a synthetic sequence, providing access to a diverse library of compounds from a common benzonitrile intermediate. The combination of its electronic influence and synthetic utility makes the benzonitrile scaffold a cornerstone in the design and synthesis of functional organic molecules. manchester.ac.ukacs.org

Significance of 3-(2-Nitrovinyl)benzonitrile within Contemporary Chemical Research

This compound is a bifunctional molecule that embodies the reactive characteristics of both nitroalkenes and benzonitriles. The presence of two powerful electron-withdrawing groups (nitro and cyano) at the meta-position of the benzene ring creates a unique electronic landscape, making it a substrate of significant interest in modern organic synthesis.

The synthesis of (E)-3-(2-Nitrovinyl)benzonitrile is commonly achieved through a Henry condensation reaction. This involves the reaction of 3-formylbenzonitrile with nitromethane. rsc.org A typical procedure involves heating a solution of the aldehyde, nitromethane, and a catalyst such as ammonium (B1175870) acetate (B1210297) in a suitable solvent like glacial acetic acid. rsc.org

The resulting compound, this compound, serves as a versatile building block for more complex structures. Its electron-deficient double bond makes it an excellent dienophile and dipolarophile. It has been shown to participate in visible light-mediated intermolecular [2+2] photocycloaddition reactions with olefins, demonstrating its utility in constructing four-membered rings under mild conditions. rsc.org

Furthermore, the compound is a valuable component in [3+2] cycloaddition reactions. Theoretical studies using Density Functional Theory (DFT) have explored the reactions between benzonitrile N-oxides and substituted nitroethenes, including those with cyano groups. mdpi.comresearchgate.net These studies indicate that the presence of an electron-withdrawing group like the cyano group on the nitrovinyl moiety significantly influences the reactivity and regioselectivity of the cycloaddition, making these reactions highly predictable and efficient for the synthesis of five-membered heterocyclic systems. mdpi.com The polar nature of these cycloadditions is well-established, paving the way for the rational design of synthetic routes to novel isoxazoline (B3343090) derivatives. mdpi.comresearchgate.net

Structure

3D Structure

特性

CAS番号 |

62248-92-4 |

|---|---|

分子式 |

C9H6N2O2 |

分子量 |

174.16 g/mol |

IUPAC名 |

3-[(E)-2-nitroethenyl]benzonitrile |

InChI |

InChI=1S/C9H6N2O2/c10-7-9-3-1-2-8(6-9)4-5-11(12)13/h1-6H/b5-4+ |

InChIキー |

CDJHTQWXSZMZNZ-SNAWJCMRSA-N |

異性体SMILES |

C1=CC(=CC(=C1)C#N)/C=C/[N+](=O)[O-] |

正規SMILES |

C1=CC(=CC(=C1)C#N)C=C[N+](=O)[O-] |

製品の起源 |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 2 Nitrovinyl Benzonitrile

Cycloaddition Chemistry

Cycloaddition reactions represent a cornerstone of the reactivity of 3-(2-Nitrovinyl)benzonitrile, providing efficient pathways to complex heterocyclic and carbocyclic frameworks. The molecule's activated double bond serves as a competent dipolarophile and photoreactive component in [3+2] and [2+2] cycloaddition schemes, respectively.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for the stereoselective synthesis of five-membered heterocycles. mdpi.com In these reactions, this compound acts as the two-atom component (dipolarophile), reacting with a three-atom component (1,3-dipole) in a concerted fashion.

This compound exhibits significant reactivity with a variety of 1,3-dipoles. Among the most common are nitrile N-oxides, which react with the nitroalkene to form Δ²-isoxazolines. mdpi.com These reactions are highly efficient for creating five-membered heterocyclic systems under mild conditions. mdpi.com The electron-deficient nature of the alkene in this compound makes it an excellent reaction partner for nitrile N-oxides.

Beyond nitrile N-oxides, this substrate is also reactive toward other 1,3-dipoles such as nitrones. The reaction between a nitrone and an alkene yields isoxazolidine (B1194047) derivatives. organicreactions.orgwikipedia.org This process involves the combination of the nitrone as the 1,3-dipole with the olefinic bond of this compound. wikipedia.org The versatility of this reaction allows for the synthesis of complex molecular scaffolds, which can serve as precursors to 1,3-aminoalcohols. wikipedia.org Other 1,3-dipoles that can potentially react include azomethine ylides for the synthesis of pyrrolidine (B122466) rings.

| 1,3-Dipole | Resulting Heterocycle | General Reaction Description |

|---|---|---|

| Nitrile N-Oxides | Isoxazolines | An efficient cycloaddition leading to five-membered rings containing nitrogen and oxygen. mdpi.com |

| Nitrones | Isoxazolidines | A concerted cycloaddition process forming a new C-C and C-O bond to yield the isoxazolidine core. wikipedia.org |

| Azomethine Ylides | Pyrrolidines | A reaction pathway for the construction of nitrogen-containing five-membered rings. |

The [3+2] cycloaddition between a nitrile N-oxide and an unsymmetrical alkene like this compound can theoretically yield two different regioisomers. The outcome is governed by the electronic properties of the reactants and is explained by frontier molecular orbital (FMO) theory. wikipedia.org

For a reaction between an electron-deficient alkene (dipolarophile) and a nitrile N-oxide (dipole), the interaction between the Highest Occupied Molecular Orbital of the dipole (HOMOdipole) and the Lowest Unoccupied Molecular Orbital of the dipolarophile (LUMOdipolarophile) is dominant. The nitrovinyl moiety in this compound makes the β-carbon (relative to the benzene (B151609) ring) highly electrophilic. Consequently, the reaction favors the formation of the regioisomer where the oxygen atom of the nitrile N-oxide attacks this β-carbon, leading predominantly to 3,5-disubstituted-4-nitroisoxazolines. Computational studies on similar systems confirm that such reactions proceed with high regioselectivity, often favoring the formation of a single regioisomer. mdpi.comnih.gov Steric effects can also play a role in determining the final regiochemical outcome. mdpi.comnih.gov

| Reactant 1 (Dipole) | Reactant 2 (Dipolarophile) | Dominant FMO Interaction | Predicted Major Regioisomer |

|---|---|---|---|

| Benzonitrile (B105546) N-Oxide | This compound | HOMO(dipole) - LUMO(dipolarophile) | 5-(3-cyanophenyl)-3-phenyl-4-nitro-2-isoxazoline |

The synthesis of isoxazolidine derivatives is readily achieved through the [3+2] cycloaddition of this compound with various nitrones. This reaction provides a direct route to highly functionalized isoxazolidine rings, which are valuable intermediates in organic synthesis. organicreactions.orgnih.gov The reaction proceeds stereospecifically with respect to the alkene geometry.

Pyrroline (B1223166) derivatives can be synthesized through visible-light-mediated photoredox catalysis. While not a classic concerted cycloaddition, one modern approach involves the generation of nitrogen-centered radicals from O-aryl oximes, which then undergo a cyclization reaction. nih.govresearchgate.net For a substrate like this compound, this would involve a radical addition to the double bond followed by cyclization to form the pyrroline ring.

[2+2] photocycloaddition reactions involve the union of two unsaturated molecules under photochemical conditions to form a four-membered ring. These reactions are a powerful tool for constructing cyclobutane (B1203170) derivatives.

Research has demonstrated that nitro-substituted styrenes, including (E)-3-(2'-Nitrovinyl)benzonitrile, can undergo intermolecular [2+2] photocycloaddition reactions with olefinic substrates upon irradiation with visible light (e.g., λ = 419 nm). tum.denih.gov This method avoids the use of high-energy UV radiation. The reaction of this compound with an electron-rich olefin, such as 2,3-dimethyl-2-butene, yields a highly substituted cyclobutane derivative. tum.de

Mechanistic studies suggest that the reaction proceeds through the formation of a 1,4-diradical as a key intermediate following the photoexcitation of the nitro compound. nih.gov These reactions often exhibit diastereoselectivity, with a defined relative configuration in the major product where the nitro and aryl groups are typically in a trans orientation. nih.gov The yields for these transformations are generally moderate to good.

| Nitrostyrene (B7858105) Substrate | Olefinic Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| trans-β-Nitrostyrene | 2,3-Dimethyl-2-butene | trans-1,1,2,2-Tetramethyl-3-nitro-4-phenylcyclobutane | 54 | nih.gov |

| (E)-4-Methoxy-β-nitrostyrene | 2,3-Dimethyl-2-butene | trans-1-(4-Methoxyphenyl)-3,3,4,4-tetramethyl-2-nitrocyclobutane | 50 | nih.gov |

| (E)-3-(2'-Nitrovinyl)benzonitrile | 2,3-Dimethyl-2-butene | trans-3-(3,3,4,4-Tetramethyl-2-nitrocyclobutyl)benzonitrile | N/A | tum.de |

[2+2] Photocycloaddition Reactions

Mechanistic Insights into Photocycloaddition Processes

The photochemical behavior of β-nitrostyrenes, including this compound, is characterized by their ability to undergo [2+2] photocycloaddition reactions with various olefins. nih.govthieme-connect.com These reactions can often be initiated by visible light (λ > 380 nm), a feature attributed to the electronic properties of the nitrostyrene chromophore. nih.govdocumentsdelivered.com

Mechanistic studies suggest that the process does not deviate significantly from the pathway of typical [2+2] photocycloaddition reactions. thieme-connect.com The reaction is believed to proceed through the excitation of the nitrostyrene molecule to its triplet state. Upon irradiation, the olefin adds to the excited nitrostyrene, leading to the formation of a 1,4-diradical as a key intermediate. nih.govthieme-connect.com This diradical intermediate subsequently collapses, after intersystem crossing, to form the final cyclobutane product. thieme-connect.com

The stereochemistry of the resulting cyclobutane is often well-defined, with the major diastereoisomer typically showing a trans relationship between the nitro and aryl groups. nih.govdocumentsdelivered.com Sensitization experiments and the analysis of side products support the proposed mechanistic scenario involving the 1,4-diradical intermediate. nih.gov It has been observed that irradiation of trans-β-nitrostyrene in the absence of an olefin can lead to an equilibrium between the cis and trans diastereoisomers. nih.govthieme-connect.com However, in the presence of an olefin, the photocycloaddition proceeds efficiently. For instance, the reaction of trans-β-nitrostyrene with indene has been successfully carried out using light with a wavelength of 419 nm. thieme-connect.com The efficiency and rate of these reactions can be influenced by the electronic nature of the substituents on the aromatic ring of the nitrostyrene. nih.gov

Table 1: Examples of [2+2] Photocycloaddition of β-Nitrostyrenes with Olefins

| Nitrostyrene Derivative | Olefin | Wavelength (nm) | Yield (%) | Reference |

|---|---|---|---|---|

| trans-β-nitrostyrene | 2,3-Dimethyl-2-butene | 419 | 50-54 | nih.govthieme-connect.com |

| p-Tolyl-nitroethene | 2,3-Dimethyl-2-butene | 419 | 50-54 | nih.govthieme-connect.com |

| p-Anisyl-nitroethene | 2,3-Dimethyl-2-butene | 419 | 50-54 | nih.govthieme-connect.com |

| trans-β-nitrostyrene | Indene | 300, 350, 366, 419 | Complete Conversion | thieme-connect.com |

Note: Yields and conditions are representative and may vary based on specific experimental setups.

Nucleophilic Addition Reactions

Intramolecular Cyclizations Initiated by Nucleophilic Attack

The structure of this compound offers the potential for intramolecular cyclization reactions, which can be initiated by a nucleophilic attack. While direct examples involving the nitrovinyl group of this specific compound are not prevalent in the reviewed literature, the reactivity of related benzonitrile and nitroaromatic compounds provides a strong basis for predicting such pathways.

One plausible scenario involves a domino reaction sequence. For instance, in related systems like 2-(2-oxo-2-phenylethyl)benzonitriles, a nucleophilic addition of an amine to the cyano group can be followed by an intramolecular cyclization to form substituted 1-aminoisoquinolines. nih.govbeilstein-archives.org A proposed mechanism involves the initial nucleophilic addition to the nitrile, forming an intermediate that undergoes a nih.govdocumentsdelivered.com-hydride shift, followed by an intramolecular dehydrative condensation to yield the cyclic product. beilstein-archives.org

Applying this concept to this compound, an external nucleophile could first add to the activated alkene (as described in 3.2.1). If the nucleophile contains an appropriate functional group, it could then participate in a subsequent intramolecular attack on the nitrile carbon. Alternatively, a nucleophile already present within the molecule or introduced via a tether could initiate an intramolecular Michael addition to the nitrovinyl group, leading to the formation of a new ring system. Intramolecular redox cyclization reactions are also known for nitro-aromatic compounds, where the nitro group is transformed in situ to facilitate cyclization, suggesting another potential, albeit more complex, transformation pathway. nih.gov

Electrophilic Aromatic Substitution and Alkylation Reactions

Friedel-Crafts Alkylation Analogues with Activated Aromatics

The Friedel-Crafts reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds by attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgmt.com The reaction typically involves an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates a carbocation or a related electrophilic species. mt.comlibretexts.org

However, the applicability of the Friedel-Crafts alkylation is subject to significant limitations, particularly concerning the nature of the substituents already present on the aromatic ring. The reaction fails when performed on aromatic rings bearing strongly electron-withdrawing (deactivating) groups. libretexts.orglibretexts.org

In the case of this compound, the benzene ring is substituted with two powerful deactivating groups: the cyano group (-CN) and the 2-nitrovinyl group (-CH=CHNO₂). Both groups withdraw electron density from the aromatic ring through inductive and resonance effects. This severe deactivation makes the ring much less nucleophilic and therefore highly unreactive towards the electrophiles generated under Friedel-Crafts conditions. libretexts.org The electron-poor nature of the aromatic ring in this compound is insufficient to attack the carbocation electrophile, effectively preventing the substitution reaction from occurring. Consequently, standard Friedel-Crafts alkylation or acylation reactions are not viable synthetic routes for further functionalizing the aromatic ring of this compound. libretexts.orglibretexts.org

Regiochemical Aspects of Electrophilic Transformations

In the hypothetical case that an electrophilic aromatic substitution could be forced to occur on this compound, the regiochemical outcome would be dictated by the directing effects of the existing substituents. Substituents on a benzene ring not only affect the rate of reaction but also control the position of substitution (ortho, meta, or para). libretexts.org

Both the nitrile (-CN) group and the nitrovinyl (-CH=CHNO₂) group are classified as deactivating, meta-directing groups. youtube.com Their meta-directing influence can be understood by examining the stability of the arenium ion (or sigma complex) intermediates formed during the reaction.

Ortho and Para Attack: If an electrophile attacks at the positions ortho or para to either the cyano or nitrovinyl group, one of the resulting resonance structures of the arenium ion intermediate will place the positive charge directly on the carbon atom bearing the electron-withdrawing substituent. This arrangement is highly energetically unfavorable and destabilizes the intermediate, thus increasing the activation energy for ortho and para substitution. youtube.com

Meta Attack: When the electrophile attacks at a meta position, the positive charge in the resonance structures of the arenium ion is never placed on the carbon atom directly attached to the deactivating group. While the intermediate is still destabilized by the inductive effects of the substituents, it avoids the severe destabilization seen in ortho and para attack. libretexts.org

Therefore, the pathway leading to the meta-substituted product has a lower activation energy compared to the ortho and para pathways. libretexts.org For this compound, the positions meta to the cyano group are C5, and the positions meta to the nitrovinyl group are C5. Thus, any potential electrophilic substitution would be strongly directed to the C5 position of the benzene ring.

Reduction and Oxidation Chemistry of Nitrovinylbenzonitriles

The reactivity of this compound is significantly influenced by the electronic properties of its constituent functional groups: the conjugated nitrovinyl moiety and the benzonitrile ring. The nitro group and the cyano group are both powerful electron-withdrawing groups, which polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This electronic feature governs the reduction pathways. Conversely, the double bond and the nitro group are sites for oxidative transformations.

Selective Reduction of the Nitro Group and Carbon-Carbon Double Bond

The reduction of this compound can be directed selectively towards the carbon-carbon double bond or involve both the double bond and the nitro group, depending on the choice of reducing agent and reaction conditions.

The selective reduction of the C=C double bond in conjugated nitroalkenes, while preserving the nitro group, is a common transformation. This yields the corresponding nitroalkane, 3-(2-nitroethyl)benzonitrile. This selective reduction is often achieved using hydride reagents that favor 1,4-conjugate addition. Reagents such as sodium borohydride (NaBH₄), often in combination with specific solvents or additives, are effective. For instance, the use of NaBH₄ in a mixed solvent system of tetrahydrofuran and methanol has been shown to cleanly reduce various nitrostyrenes to their saturated nitroalkane analogs mdma.ch. The electron-withdrawing nature of the 3-cyano group in this compound enhances the electrophilicity of the double bond, facilitating this type of reduction researchgate.net. Other mild reducing agents like Hantzsch esters, in the presence of a promoter, have also been employed for the chemoselective reduction of the double bond in α,β-unsaturated nitroolefins, affording the desired nitroalkanes in high yields researchgate.net.

Comprehensive reduction of both the nitro group and the carbon-carbon double bond leads to the formation of the corresponding phenethylamine, in this case, 3-(2-aminoethyl)benzonitrile. This transformation requires more powerful reducing systems. A widely used method for the complete reduction of nitrostyrenes is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or platinum oxide under a hydrogen atmosphere. Another effective method involves the use of metal hydrides like lithium aluminum hydride (LiAlH₄). A more recent, milder one-pot procedure utilizes sodium borohydride in conjunction with a transition metal salt, such as copper(II) chloride (CuCl₂), to achieve the full reduction of β-nitrostyrenes to phenethylamines rapidly and in high yields aau.dknih.govchemrxiv.orgnih.gov.

The table below summarizes various reduction methods applied to substituted nitrostyrenes, which are analogous to this compound.

| Reducing System | Substrate Type | Product Type | Typical Yield (%) |

|---|---|---|---|

| NaBH₄ in THF/Methanol | Substituted β-Nitrostyrenes | Nitroalkanes | 62-82 |

| Hantzsch Ester / Promoter | α,β-Unsaturated Nitroolefins | Nitroalkanes | High |

| NaBH₄ / CuCl₂ | Substituted β-Nitrostyrenes | Phenethylamines | 62-83 |

| LiAlH₄ | Substituted β-Nitrostyrenes | Phenethylamines | Variable |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Substituted β-Nitrostyrenes | Phenethylamines | High |

Oxidative Transformations and Aromatic Ring Functionalization

The oxidative chemistry of this compound primarily involves the carbon-carbon double bond. The most common oxidative transformation for nitroalkenes is the cleavage of the double bond, which can lead to the formation of aldehydes or carboxylic acids.

Ozonolysis is a classic and highly effective method for cleaving the C=C bond. Treatment of this compound with ozone (O₃) would form an unstable primary ozonide, which rearranges to a more stable ozonide. Subsequent workup determines the final product. A reductive workup (e.g., with dimethyl sulfide or zinc) would yield 3-cyanobenzaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the intermediate aldehyde to 3-cyanobenzoic acid masterorganicchemistry.com. Alternative methods for oxidative cleavage have been developed to avoid the hazards associated with ozone. These include using photoexcited nitroarenes, which can act as ozone surrogates and react with alkenes to form intermediates that hydrolyze to carbonyl compounds under mild conditions nih.govnih.gov. Enzymatic methods using peroxidases or laccases in the presence of molecular oxygen also offer a green alternative for the oxidative cleavage of vinyl aromatics google.com.

The table below outlines common oxidative cleavage methods applicable to vinyl aromatics.

| Oxidizing System | Workup Condition | Expected Product from this compound |

|---|---|---|

| O₃ (Ozonolysis) | Reductive (e.g., DMS, Zn/H₂O) | 3-Cyanobenzaldehyde |

| O₃ (Ozonolysis) | Oxidative (e.g., H₂O₂) | 3-Cyanobenzoic acid |

| Photoexcited Nitroarenes | Mild Hydrolysis | 3-Cyanobenzaldehyde |

| Peroxidases/Laccases, O₂ | Aqueous Buffer | 3-Cyanobenzaldehyde |

Aromatic ring functionalization of the benzonitrile core in this compound is challenging due to the presence of two strongly deactivating, meta-directing groups (the nitrovinyl and cyano groups). Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be significantly retarded, requiring harsh reaction conditions. If a reaction were to occur, the electrophile would be directed to the C5 position, which is meta to both existing substituents.

Nucleophilic aromatic substitution of hydrogen (SNArH) presents a more viable pathway for functionalization, particularly with potent nucleophiles. The electron-deficient nature of the aromatic ring, enhanced by both the -CN and -CH=CHNO₂ groups, could facilitate the addition of nucleophiles, especially at positions ortho and para to the activating groups researchgate.net. For instance, a strong nucleophile might attack the C2, C4, or C6 positions, followed by oxidation of the intermediate Meisenheimer complex to restore aromaticity. However, such reactions often require specific conditions and the regioselectivity can be complex.

Computational and Theoretical Chemistry of 3 2 Nitrovinyl Benzonitrile and Analogues

Density Functional Theory (DFT) Investigations

DFT has proven to be a robust method for investigating the chemical behavior of nitrovinyl compounds. It allows for detailed exploration of reaction pathways and the prediction of reactivity based on a molecule's electronic structure.

DFT calculations are instrumental in mapping the potential energy surface of reactions involving 3-(2-nitrovinyl)benzonitrile analogues, such as in [3+2] cycloaddition (32CA) reactions. These studies reveal that such reactions typically proceed through a one-step, polar mechanism. semanticscholar.orgresearchgate.netnih.gov The reaction pathway involves the initial formation of a pre-reaction molecular complex (MC), followed by a single transition state (TS), and finally the formation of the cycloadduct. researchgate.net

The transition states are often found to be asynchronous, meaning the formation of the two new single bonds does not occur simultaneously. researchgate.net For instance, in the 32CA reaction between benzonitrile (B105546) N-oxide and nitroethenes, DFT calculations at theory levels like M062X/6-31+G(d) have been used to optimize the geometries of reactants, transition states, and products. mdpi.com Vibrational analysis confirms the nature of these stationary points, with transition states exhibiting exactly one imaginary frequency corresponding to the reaction coordinate. mdpi.com

Energy profiles calculated using DFT provide crucial kinetic information. The activation energy (ΔE‡) and the reaction energy (ΔE) determine the feasibility and spontaneity of the reaction. For example, in the cycloaddition of benzonitrile N-oxide to β-phosphorylated nitroethenes, the conversion of the molecular complex to the product proceeds via a single transition state. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state correctly connects the reactants' complex with the product. mdpi.com These computational analyses have demonstrated the polar, one-step nature of these cycloaddition reactions. semanticscholar.org

Table 1: Activation and Reaction Energies for a [3+2] Cycloaddition Reaction

Representative data for the reaction between Benzonitrile N-oxide and a nitroethene analogue.

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Enthalpy (ΔH‡) | 8.5 |

| Gibbs Free Energy of Activation (ΔG‡) | 18.1 |

| Reaction Enthalpy (ΔH) | -30.0 |

Conceptual DFT provides a framework for quantifying the reactivity of molecules using global and local descriptors. researchgate.netnih.gov These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.com

Global Reactivity Descriptors:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. researchgate.net

Global Electrophilicity (ω): Quantifies the ability of a species to accept electrons. nih.gov

Global Nucleophilicity (N): Quantifies the ability of a species to donate electrons. researchgate.net

These descriptors are used to classify reactants and predict their roles in polar reactions. For example, in studies of 32CA reactions, nitroethene analogues are consistently classified as strong electrophiles (high ω values), while reactants like benzonitrile N-oxide are classified as moderate nucleophiles. semanticscholar.orgmdpi.com This difference in electronic character drives the polar nature of the reaction.

Table 2: Global Reactivity Descriptors (in eV) Calculated at the B3LYP/6-31G(d) Level

Illustrative data for reactants in a typical [3+2] cycloaddition.

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) | Classification |

|---|---|---|---|---|---|

| Benzonitrile N-oxide | -3.42 | 5.32 | 1.46 | 2.78 | Moderate Nucleophile |

Molecular Electron Density Theory (MEDT) Analysis

MEDT offers a powerful perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs reactivity. nih.gov This theory is particularly effective in explaining selectivity in polar reactions.

MEDT explains the regioselectivity of reactions like the 32CA by analyzing the Global Electron Density Transfer (GEDT) at the transition state. researchgate.net A significant GEDT value indicates a highly polar process where electron density flows from the nucleophile to the electrophile. The direction of this flow determines the reaction's regiochemistry.

In the reaction between a nucleophile (e.g., benzonitrile N-oxide) and an electrophile (e.g., a this compound analogue), the reaction is initiated by the attack of the most nucleophilic center of the nucleophile on the most electrophilic center of the electrophile. nih.gov This interaction between the most reactive sites dictates the formation of one regioisomer over another. For instance, analysis of 32CA reactions between benzonitrile N-oxide and para-substituted β-nitrostyrenes showed that the most nucleophilic center is the oxygen atom of the N-oxide, and the most electrophilic center is the α-carbon of the nitrovinyl fragment. This interaction preferentially leads to the formation of 4-nitro-substituted Δ2-isoxazolines.

To pinpoint the most reactive sites within a molecule, local reactivity descriptors are employed. The Fukui function, f(r), identifies regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. nih.gov It helps predict sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). mdpi.comnih.gov

Parr functions, which are derived from the analysis of the spin electron density after a GEDT process, have emerged as a more definitive tool for predicting local reactivity in polar reactions. researchgate.net The electrophilic Parr function P+(r) identifies the most electrophilic centers in a molecule, while the nucleophilic Parr function P-(r) identifies the most nucleophilic centers. The regioselectivity is then predicted by the most favorable interaction between the most nucleophilic site of one reactant and the most electrophilic site of the other. researchgate.net In studies of nitroalkenes, the β-carbon of the nitrovinyl group is consistently identified as a strong electrophilic center, guiding the regiochemical outcome of reactions. researchgate.net

Table 3: Local Reactivity Indices for a Nitroethene Analogue

Representative values for the α and β carbons of the nitrovinyl group.

| Atomic Site | Electrophilic Parr Function (P_k^+) | Local Electrophilicity (ω_k) (eV) |

|---|---|---|

| Cα | 0.01 | 0.02 |

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are essential for characterizing the fundamental electronic structure of this compound. The molecule contains two strong electron-withdrawing groups: the nitro group (-NO₂) and the cyano group (-CN), attached to a phenyl ring. mpg.de Their positions relative to each other significantly influence the electron density distribution across the molecule.

Both the nitro and cyano groups exert negative inductive and mesomeric effects, which deactivates the aromatic ring, making it electron-poor compared to benzene (B151609). mpg.de DFT and other quantum chemical methods can compute various electronic properties, such as the molecular dipole moment and the distribution of atomic charges. For 3-nitrobenzonitrile, a related substructure, the meta-positioning of the two groups results in a significant molecular dipole moment. mpg.de

These calculations reveal that the electron density is drawn away from the phenyl ring and towards the electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group. This electronic configuration is crucial for its reactivity, particularly rendering the vinyl β-carbon highly electrophilic and susceptible to nucleophilic attack. The detailed electronic structure provided by these calculations underpins the reactivity patterns predicted by the DFT and MEDT descriptors. mpg.de

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical organic chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the energy of the LUMO indicates its ability to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

In the context of this compound, the presence of the electron-withdrawing nitro (-NO2) and cyano (-CN) groups significantly influences its electronic properties. These groups delocalize the π-electrons of the benzene ring and the vinyl bridge, which in turn lowers the energy of both the HOMO and LUMO. The nitro group, in particular, being a strong electron-withdrawing group conjugated with the ethylenic double bond, plays a crucial role in modulating the electronic environment of the entire molecule.

Computational studies on related β-nitrostyrene derivatives have shown that the substitution pattern on the aromatic ring systematically alters the HOMO and LUMO energy levels. For instance, the introduction of additional electron-withdrawing groups tends to decrease both HOMO and LUMO energies. Conversely, electron-donating groups would be expected to raise these energy levels.

The reactivity of this compound in reactions such as cycloadditions can be rationalized using FMO theory. In a [3+2] cycloaddition reaction, for example, the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction pathway. The low-lying LUMO of this compound, conferred by the nitrovinyl group, makes it a potent electrophile and a good Michael acceptor.

To illustrate the typical energy ranges for related compounds, the following table presents calculated HOMO and LUMO energies for β-nitrostyrene and some of its derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| β-Nitrostyrene | -7.21 | -2.89 | 4.32 |

| 4-Methoxy-β-nitrostyrene | -6.85 | -2.75 | 4.10 |

| 4-Nitro-β-nitrostyrene | -7.88 | -3.54 | 4.34 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Charge Distribution, Electrostatic Potential, and Aromaticity Studies

The distribution of electron density within a molecule is fundamental to understanding its polarity, solubility, and intermolecular interactions. In this compound, the highly electronegative nitrogen and oxygen atoms of the nitro group, along with the nitrogen of the cyano group, create a significant polarization of the molecule.

Electrostatic Potential (ESP): The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The ESP map plots the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP map would show a large negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or hydrogen bond donors. The region around the β-carbon of the nitrovinyl group is expected to have a positive potential, consistent with its character as a Michael acceptor, making it susceptible to attack by nucleophiles. Theoretical investigations of m-nitrophenol, a molecule also containing a nitro group on a benzene ring, have demonstrated the utility of ESP maps in understanding intermolecular interactions and charge transfer.

Aromaticity: The aromaticity of the benzene ring in this compound is influenced by its substituents. While the benzene ring itself remains aromatic, the delocalization of π-electrons extends into the nitrovinyl and cyano groups. Computational indices of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the degree of aromaticity. The electron-withdrawing nature of the substituents can slightly reduce the aromatic character of the ring compared to unsubstituted benzene due to the perturbation of the π-system.

Computational Design and Virtual Screening of Related Structures

The insights gained from the computational analysis of this compound can be leveraged for the rational design of new molecules with tailored properties. Computational design and virtual screening are powerful techniques in modern drug discovery and materials science to identify promising lead compounds from large chemical libraries.

Computational Design: Starting with the scaffold of this compound, new analogues can be designed by systematically modifying its structure. For instance, the position and nature of substituents on the benzene ring can be altered to fine-tune the electronic properties of the molecule. By adding electron-donating or other electron-withdrawing groups, the HOMO-LUMO gap can be modulated to enhance reactivity or stability. Conformational analysis of these new designs can be performed to understand their three-dimensional shapes and flexibility, which are crucial for biological activity.

Virtual Screening: Virtual screening involves the use of computational methods to screen large databases of chemical compounds to identify those that are likely to have a desired biological activity or property. For analogues of this compound, this could involve:

Pharmacophore Modeling: Based on the known structure-activity relationships of related compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This model is then used to search for molecules in a database that match these features.

Molecular Docking: If a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the binding mode and affinity of a library of compounds to the target's active site. This structure-based drug design approach can identify potential inhibitors or activators.

QSAR (Quantitative Structure-Activity Relationship): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds.

Through these computational approaches, the vast chemical space of this compound analogues can be efficiently explored to identify novel structures with potentially enhanced properties for various applications, from materials science to medicinal chemistry.

Advanced Applications in Organic Synthesis: 3 2 Nitrovinyl Benzonitrile As a Versatile Building Block

Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of 3-(2-nitrovinyl)benzonitrile, characterized by its electrophilic double bond and synthetically flexible nitro and nitrile functionalities, allows for its effective use in a variety of cyclization and annulation strategies to produce complex heterocyclic systems.

Construction of Substituted Isoxazolines and Isoxazolidines

The electron-deficient alkene moiety of this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions, a cornerstone strategy for the synthesis of five-membered heterocycles. mdpi.comuchicago.edu This reactivity is particularly well-suited for the construction of isoxazoline (B3343090) and isoxazolidine (B1194047) rings, which are significant structural motifs in many biologically active compounds.

One of the most direct methods involves the 1,3-dipolar cycloaddition of nitrile N-oxides with the nitrovinyl group. researchgate.net For instance, the reaction of this compound with an in situ generated benzonitrile (B105546) N-oxide proceeds regioselectively to yield a highly substituted 2-isoxazoline. The regiochemical outcome is governed by the electronic demands of the reaction, where the oxygen atom of the nitrile oxide dipole adds to the β-carbon of the nitroalkene, which is rendered highly electrophilic by the nitro group. sci-hub.se Density Functional Theory (DFT) studies on similar reactions confirm that this pathway is often favored, leading to the formation of 4-nitro-substituted isoxazolines. mdpi.com

Similarly, isoxazolidines can be synthesized through the [3+2] cycloaddition of this compound with various nitrones. nih.gov The reaction of diarylnitrones with conjugated nitroalkenes has been shown to proceed with high regio- and stereoselectivity, providing a reliable route to functionalized 4-nitroisoxazolidines. nih.gov The cyano-substituted phenyl ring of the starting material is carried through the reaction unchanged, providing a handle for further synthetic modifications on the final heterocyclic product.

Table 1: Synthesis of Isoxazoline and Isoxazolidine Derivatives

| Dipole | Dipolarophile | Reaction Type | Product Class |

| Benzonitrile N-Oxide | This compound | 1,3-Dipolar Cycloaddition | 3-(3-phenyl-4-nitro-4,5-dihydro-1,2-oxazol-5-yl)benzonitrile |

| C,N-Diphenylnitrone | This compound | 1,3-Dipolar Cycloaddition | 3-(2,3-diphenyl-4-nitroisoxazolidin-5-yl)benzonitrile |

Formation of Polycyclic and Fused Ring Systems

The functional groups of this compound offer multiple avenues for the construction of polycyclic and fused heterocyclic systems. These strategies often involve the transformation of the nitrovinyl unit into a group that can participate in an intramolecular cyclization reaction.

A prominent strategy involves the reduction of the nitro group to a primary amine. This transformation converts the molecule into a versatile intermediate that contains both an amine and a nitrile group, primed for cyclization. For example, reduction of the nitro group followed by treatment with an appropriate reagent can lead to the formation of fused pyrimidine (B1678525) rings.

Furthermore, the nitrovinyl moiety can act as a key component in building fused heterocyclic systems through tandem reactions. A synthetic approach demonstrated with related 3-(2-nitrovinyl)indoles involves an initial Michael addition of a 1,3-dicarbonyl compound across the nitroalkene, followed by a cyclocondensation reaction with hydrazine (B178648) or hydroxylamine. researchgate.net This sequence efficiently generates a pyrazole (B372694) or isoxazole (B147169) ring fused to the initial Michael adduct framework. Applying this logic, this compound can serve as the starting point for building complex structures where a newly formed ring is appended to an aliphatic side chain on the benzonitrile core. Another powerful method for forming fused rings is the catalyst-free 1,3-dipolar cycloaddition of 3-nitrocoumarins with sodium azide, which utilizes the nitro group's activating effect to build a triazole ring. mdpi.com

Table 2: Potential Strategies for Fused Ring Synthesis

| Reaction Strategy | Intermediate Functional Groups | Potential Fused System |

| Nitro group reduction, then intramolecular cyclization | Amino and Nitrile | Aminopyrimidine fused to a benzene (B151609) ring |

| Michael addition of acetylacetone, then cyclocondensation with hydrazine | 1,5-Diketone, Nitrile | Phenyl-substituted pyrazole |

| Photochemical reduction/cyclization of the nitro group rsc.org | Amine/Nitroso and Alkene | Fused N-oxide heterocycles |

Development of Diverse Pyrrolidine (B122466) and Pyrroline (B1223166) Architectures

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor, a property that is widely exploited for the synthesis of pyrrolidine and pyrroline derivatives. nih.gov These five-membered nitrogen heterocycles are privileged structures in medicinal chemistry.

Asymmetric organocatalysis frequently employs the Michael addition of aldehydes or ketones to nitroalkenes as a key step. beilstein-journals.orgnih.gov In a typical reaction, a chiral secondary amine catalyst (such as a pyrrolidine derivative) activates an aldehyde to form a nucleophilic enamine, which then adds to the this compound acceptor. The resulting Michael adduct, a γ-nitroaldehyde, can then undergo reductive cyclization to afford highly substituted 3-aryl-4-nitropyrrolidines with excellent stereocontrol. mdpi.com

Another elegant approach is the one-pot synthesis of multifunctionalized spiro[oxindole-3,3′-pyrrolidines] via an organocatalyzed nitro-Michael addition followed by a metal-catalyzed reductive cyclization cascade. chemrxiv.org This highlights the potential of using this compound in multicomponent reactions to rapidly build molecular complexity. The reaction of donor-acceptor cyclopropanes with anilines can also be used to generate the γ-aminoester precursors that cyclize to form 1,5-substituted pyrrolidin-2-ones. mdpi.com

Table 3: Pyrrolidine Synthesis via Michael Addition

| Nucleophile (Source) | Catalyst/Method | Key Intermediate | Product Class |

| Propanal (via enamine) | Chiral Prolinol Ether | γ-Nitroaldehyde | Substituted 4-Nitropyrrolidine |

| Dimethyl Malonate | Base (e.g., DBU) | γ-Nitro Malonate | Substituted 4-Nitropyrrolidine-3-carboxylate |

| Azomethine Ylide | Silver Acetate (B1210297) | N/A (Cycloaddition) | Polysubstituted Pyrrolidine |

Precursors for Advanced Organic Materials

Beyond its utility in constructing discrete heterocyclic molecules, this compound is a promising precursor for advanced organic materials. The combination of a polymerizable group (vinyl) with strong electron-accepting functionalities (nitro and nitrile) allows for its incorporation into π-conjugated systems designed for applications in organic electronics.

Design and Synthesis of Functional Monomers

A functional monomer is a molecule that contains a polymerizable group along with one or more additional functional units that impart specific properties to the final polymer. resonac.com this compound fits this definition perfectly. The vinyl group can potentially undergo polymerization, while the 3-cyanophenyl and nitro groups are retained as pendant side chains.

The presence of strong electron-withdrawing groups on the double bond suggests that this compound would be susceptible to anionic polymerization. Radical polymerization is also a possibility. The resulting polymer, poly[1-(3-cyanophenyl)-2-nitroethylene], would possess a unique combination of properties. The nitrile groups can enhance thermal stability and solubility in polar organic solvents, while the nitro groups introduce a strong dipole moment and influence the polymer's electronic characteristics. Such functional polymers are of interest for applications ranging from high-refractive-index materials to substrates for further chemical modification.

Incorporation into π-Conjugated Systems

In the field of organic electronics, materials based on donor-acceptor (D-A) architectures are of paramount importance for devices such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). These systems rely on the electronic interaction between an electron-rich (donor) unit and an electron-poor (acceptor) unit. nih.gov

This compound is an excellent candidate for an acceptor component in such systems. nih.gov The entire molecule is a conjugated system, where the powerful electron-withdrawing effects of both the nitro (-NO₂) and cyano (-CN) groups pull electron density from the aromatic ring and the vinyl linker. nih.govresearchgate.net This creates a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a key characteristic of a strong electron acceptor.

This molecule can be incorporated into larger π-conjugated polymers or oligomers through various cross-coupling reactions after suitable modification. For example, functionalization of the benzene ring with a halogen would allow for its inclusion in Suzuki or Stille coupling polymerizations with electron-rich donor comonomers (e.g., thiophene (B33073) or fluorene (B118485) derivatives). The resulting D-A copolymer would exhibit intramolecular charge transfer, leading to strong absorption in the visible region of the electromagnetic spectrum, a desirable property for light-harvesting applications. researchgate.net

Table 4: Role of Functional Groups in π-Conjugated Systems

| Functional Group | Role in Conjugated System | Potential Application |

| Vinyl Group | Site for polymerization; extends conjugation | Polymer backbone formation |

| Phenyl Ring | Core π-system; scaffold for other groups | Structural backbone of the acceptor unit |

| Nitro Group | Strong electron-acceptor; lowers LUMO energy | Enhances acceptor strength for charge transfer |

| Nitrile Group | Strong electron-acceptor; improves processability | Fine-tunes electronic properties; enhances stability |

Lack of Specific Research Hinders Detailed Analysis of this compound in Asymmetric Synthesis

The field of asymmetric synthesis heavily relies on the development of chiral catalysts and methodologies to control the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer or diastereomer over others. Nitrovinylarenes, in general, are recognized as valuable Michael acceptors in asymmetric synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. This reactivity has been exploited to construct complex chiral molecules.

Methodological advancements in this area typically focus on two key aspects:

Enantioselective Transformations: The development of chiral catalysts, both organocatalysts and metal complexes, is central to achieving high enantioselectivity. These catalysts create a chiral environment around the reactants, directing the nucleophilic attack to one face of the nitrovinylarene, thereby producing a preponderance of one enantiomer. Common classes of organocatalysts include chiral amines, thioureas, squaramides, and phosphoric acids, which activate the substrates through the formation of iminium ions, enamines, or through hydrogen bonding interactions. Chiral metal-ligand complexes, often employing metals like copper, zinc, or palladium, act as Lewis acids to activate the Michael acceptor and control the stereochemistry.

Diastereoselective Approaches: When the reaction creates more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. This is often achieved by using chiral auxiliaries attached to the nucleophile or the electrophile, or by employing substrate-controlled methods where the inherent chirality of a reactant dictates the stereochemical outcome of the newly formed stereocenters. The development of diastereoselective approaches is essential for the synthesis of complex molecules with multiple stereocenters, such as many natural products and pharmaceuticals.

While extensive research exists on the asymmetric synthesis involving various nitrovinylarenes, the specific substitution pattern of this compound, with a nitrile group at the meta-position of the phenyl ring, presents a unique electronic and steric profile. The influence of the meta-nitrile group on the reactivity and the stereochemical outcome of asymmetric reactions would be a subject of significant interest. However, without published research specifically investigating this compound, any discussion on chiral catalyst development or diastereoselective approaches would be speculative and not based on established scientific findings.

Further research is required to explore the potential of this compound in asymmetric synthesis and to develop specific chiral catalytic systems that can effectively control the stereoselectivity of its transformations. Such studies would contribute valuable knowledge to the field of organic synthesis and expand the toolbox for constructing complex, stereochemically defined molecules.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-(2-Nitrovinyl)benzonitrile, and how do they validate structural features?

- Methodological Answer : Employ a combination of FT-IR (to confirm nitrile C≡N stretching at ~2220 cm⁻¹ and nitrovinyl C=C/C-NO₂ vibrations), NMR (¹H and ¹³C for vinyl proton coupling and aromatic ring assignments), and UV-Vis (to study π→π* transitions in the nitrovinyl group). Computational methods like DFT can predict vibrational frequencies and electronic transitions, enabling cross-validation with experimental data .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Utilize Wittig or Horner-Wadsworth-Emmons reactions to form the nitrovinyl moiety. Key steps include:

- Precursor preparation: Start with 2-bromomethylbenzonitrile (synthesized via bromination of o-cyanotoluene).

- Coupling reaction: React with nitroalkenes under controlled conditions (e.g., inert atmosphere, low moisture).

- Purification: Use column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods due to potential inhalation hazards.

- Waste disposal: Segregate nitro-containing waste and consult certified hazardous waste handlers .

Advanced Research Questions

Q. How do solvent polarity and aggregation behavior influence the photophysical properties of this compound?

- Methodological Answer : Conduct concentration-dependent UV-Vis and dynamic light scattering (DLS) studies. In polar solvents like benzonitrile, aggregation at >100 μM leads to broad absorption tails (>900 nm) and reduced triplet quantum yields (measured via laser flash photolysis). Compare with non-polar solvents (e.g., decalin) to isolate solvent effects .

Q. What computational strategies can predict the reactivity and drug-likeness of this compound derivatives?

- Methodological Answer :

- Reactivity : Use Fukui indices (DFT-based) to identify nucleophilic/electrophilic sites.

- Drug-likeness : Apply Lipinski’s Rule of Five via molecular docking (e.g., AutoDock Vina) and ADMET prediction tools (e.g., SwissADME).

- Example: NBO analysis reveals charge transfer interactions between nitrovinyl and aromatic systems, critical for binding affinity .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for nitrovinyl-substituted benzonitriles?

- Methodological Answer :

- Experimental : Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Computational : Compare experimental ¹³C NMR shifts with DFT-predicted values (GIAO method). Discrepancies >2 ppm may indicate conformational flexibility or solvent effects .

Q. What role does this compound play in designing TADF materials for OLEDs?

- Methodological Answer : Incorporate the compound as an electron-accepting unit in donor-acceptor architectures. The nitrovinyl group enhances intramolecular charge transfer (ICT), reducing singlet-triplet energy gaps (ΔEST). Characterize via cyclic voltammetry (HOMO/LUMO levels) and transient photoluminescence (TADF lifetime) .

Key Notes

- Avoid benzonitrile derivatives with unrelated substituents (e.g., thienyl, fluoro) unless directly relevant to nitrovinyl reactivity.

- Cross-reference synthetic protocols with safety guidelines to mitigate hazards (e.g., nitro group explosivity at high temperatures) .

- Prioritize peer-reviewed journals (e.g., Heliyon, Journal of Photochemistry) over commercial sources for reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。